2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)-
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Overview
Description
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . This compound belongs to the benzoxazolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Different nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazolinone compounds.
Scientific Research Applications
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-benzoxazolinone: This compound has a similar structure but differs in the substitution pattern on the benzoxazolinone ring.
3-Methyl-2-benzoxazolinone: Another related compound with a methyl group at the 3-position.
6-Nitro-2-benzoxazolinone: This compound contains a nitro group at the 6-position, which imparts different chemical properties.
Uniqueness
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms and a methoxypropyl group can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.
Properties
CAS No. |
20844-83-1 |
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Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
5,6-dichloro-3-(3-methoxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11Cl2NO3/c1-16-4-2-3-14-9-5-7(12)8(13)6-10(9)17-11(14)15/h5-6H,2-4H2,1H3 |
InChI Key |
VPPSCPRHYMFSKA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl |
Origin of Product |
United States |
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